molecular formula C6H7BrN2O B1450931 5-Bromo-2,6-dimethylpyrimidin-4-ol CAS No. 858269-28-0

5-Bromo-2,6-dimethylpyrimidin-4-ol

Cat. No.: B1450931
CAS No.: 858269-28-0
M. Wt: 203.04 g/mol
InChI Key: ZXYNLEUXPBAEIL-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethylpyrimidin-4-ol: is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 6th positions of the pyrimidine ring, along with a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol typically involves the bromination of 2,6-dimethylpyrimidin-4-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2,6-dimethylpyrimidin-4-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can be oxidized to form a ketone or reduced to form an alkoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted pyrimidines with various functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Bromo-2,6-dimethylpyrimidin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets

Industry: The compound is used in the synthesis of agrochemicals, dyes, and materials science. Its derivatives are explored for their potential use in electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups at the 2nd and 4th positions instead of methyl and hydroxyl groups.

    5-Bromo-2,6-dimethylpyrimidine: Lacks the hydroxyl group at the 4th position.

    2,6-Dimethylpyrimidin-4-ol: Lacks the bromine atom at the 5th position.

Uniqueness: 5-Bromo-2,6-dimethylpyrimidin-4-ol is unique due to the combination of a bromine atom, two methyl groups, and a hydroxyl group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNLEUXPBAEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662354
Record name 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858269-28-0
Record name 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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